3,4-Dihydroxybutanoic acid

Description

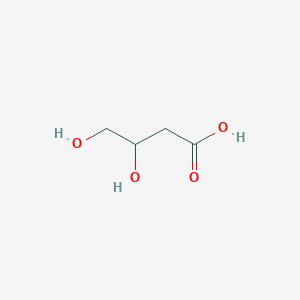

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIOXUZHHTJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934348 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-61-2, 51267-44-8 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3,4-Dihydroxybutanoic acid chemical properties

An In-depth Technical Guide to 3,4-Dihydroxybutanoic Acid: Chemical Properties and Methodologies

Introduction

This compound (3,4-DHBA), also known as 2-deoxytetronic acid, is an omega-hydroxy fatty acid that serves as a versatile chiral intermediate in organic synthesis and a key metabolite in biochemical research.[1][2] Structurally, it is butyric acid substituted with hydroxy groups at the 3 and 4 positions.[1] This document provides a comprehensive overview of the chemical and physical properties of 3,4-DHBA, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is soluble in water.[2] Its structure, featuring both a primary and a secondary alcohol group in addition to a carboxylic acid, makes it a valuable building block for synthesizing complex molecules.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source Citation |

| Identifiers | ||

| IUPAC Name | This compound | [1][4] |

| CAS Number | 1518-61-2; 51267-44-8 | [1][5] |

| Chemical Formula | C₄H₈O₄ | [1][4] |

| Molecular Properties | ||

| Average Molecular Weight | 120.10 g/mol | [1][4] |

| Monoisotopic Molecular Weight | 120.04225873 Da | [1][6] |

| pKa (Strongest Acidic) | 4.09 - 4.27 (Predicted) | [4][7] |

| Physical Properties | ||

| Physical Description | Solid | [1][2] |

| Boiling Point | 408.9 ± 35.0 °C (Predicted) | [5][8] |

| Density | 1.420 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Water Solubility | 832 g/L (Predicted) | [4][9] |

| logP | -1.5 to -1.6 (Predicted) | [1][4][6] |

| Structural Properties | ||

| Polar Surface Area | 77.76 Ų | [4][9] |

| Rotatable Bond Count | 3 | [4][9] |

| Hydrogen Acceptor Count | 4 | [4][9] |

| Hydrogen Donor Count | 3 | [4][9] |

| Spectrometry | ||

| GC-MS Major Peaks (m/z) | 147.0, 189.0, 117.0, 133.0, 101.0 | [1] |

| Chiral Properties | ||

| Optical Activity ([α]/D) | -25 ± 5° (c=0.1 in 0.1 M HCl, for (S)-isomer) | [5] |

Biological Significance and Pathways

This compound is a normal human metabolite found in urine, blood, and cerebrospinal fluid.[4][5] Healthy adults excrete approximately 0.37 ± 0.15 mmoles per 24 hours.[5] Its biological concentrations are of significant clinical interest.

Role in SSADH Deficiency

The most notable role of 3,4-DHBA is as a biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder affecting the degradation pathway of the neurotransmitter GABA (gamma-aminobutyric acid).[4] In individuals with this deficiency, the enzyme that converts succinic semialdehyde to succinic acid is impaired. This blockage leads to the accumulation of upstream metabolites, including GHB (gamma-hydroxybutyrate), which is subsequently reduced to form 3,4-DHBA, leading to significantly increased excretion of this compound.[4][5]

Caption: GABA degradation pathway and the impact of SSADH deficiency.

Other Biological Roles

-

Satiety Factor: 3,4-DHBA is believed to play a role in satiety, the feeling of fullness, and may suppress food intake.[4]

-

Dementia Biomarker: Elevated serum levels of 3,4-DHBA have been associated with dementia and may serve as a potential predictive biomarker.[4]

-

Food Component: The compound is found in certain foods, likely formed from the degradation of di- and polysaccharides during cooking.[4]

Experimental Protocols

Synthesis Methodologies

This protocol describes a process for preparing 3,4-DHBA from a glucose source, such as starch or maltose, via oxidative cleavage.[10]

-

Reaction Setup: Combine a glucose source (e.g., starch) with an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).[10]

-

Oxidation: Add a peroxide oxidizing agent, such as hydrogen peroxide, to the mixture. The reaction transforms the glucose units into 3,4-dihydroxybutyric acid and glycolic acid.[10]

-

Separation: After the reaction is complete, the resulting 3,4-DHBA can be separated from the reaction mixture. One method involves the distillation of the co-product, glycolic acid.[10]

-

Purification: Further purification of the 3,4-DHBA can be achieved using standard chromatographic techniques to yield the final product.

This protocol outlines a method for the stereospecific synthesis of 3,4-DHBA from glucose using engineered Escherichia coli.[11]

-

Strain Engineering: Engineer an E. coli strain to express the necessary enzymes for the 3-hydroxyalkanoic acid (3HA) synthesis platform. This involves integrating the 3HA platform with the endogenous glyoxylate (B1226380) shunt.[11]

-

Culture and Fermentation: Culture the engineered E. coli in a suitable medium with glucose as the sole carbon source. Maintain optimal conditions (temperature, pH, aeration) for cell growth and product synthesis in a shake flask or bioreactor.[11]

-

Pathway Induction: Induce the expression of the pathway enzymes at an appropriate point during cell growth. Overcoming the repression of the glyoxylate shunt is critical for product synthesis.[11]

-

Product Extraction: After fermentation, separate the cells from the culture medium. Extract the 3,4-DHBA from the supernatant.

-

Purification and Analysis: Purify the extracted compound using liquid chromatography. Confirm the identity and quantify the titer of 3,4-DHBA using methods like GC-MS or NMR. This biosynthetic route has achieved titers of approximately 1 g/L at the shake flask scale.[11]

Caption: Workflow for microbial synthesis and analysis of 3,4-DHBA.

Analytical Methodologies

This protocol provides a general method for preparing biofluid samples for metabolomic analysis via benchtop NMR, as used in studies identifying 3,4-DHBA.[12]

-

Sample Collection: Collect biofluid (e.g., urine, plasma). For urine, centrifuge to remove particulate matter.

-

Buffering: To a defined volume of the biofluid, add a phosphate (B84403) buffer solution to adjust the pH to a standard value (e.g., 7.40).[12]

-

Internal Standard: The buffer should contain D₂O for field locking, a chemical shift reference such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid (TMSP), and a bacteriostatic agent like sodium azide.[12]

-

NMR Analysis: Transfer the prepared sample to an NMR tube. Acquire one-dimensional ¹H NMR spectra using an experiment with water signal presaturation.[12]

-

Data Processing: Process the resulting spectra to identify and quantify metabolites, including this compound, by comparing signals to reference databases.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of 3,4-DHBA, often after derivatization to increase volatility.

-

Derivatization: Chemically modify the sample containing 3,4-DHBA (e.g., through silylation) to convert the non-volatile acid and alcohol groups into volatile esters and ethers.

-

Injection: Inject the derivatized sample into the GC system.

-

Separation: Separate the components of the sample on a capillary column. The temperature program is optimized to resolve 3,4-DHBA from other metabolites.

-

Detection: As components elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects the resulting ions.

-

Identification: Identify the 3,4-DHBA derivative by its characteristic retention time and mass spectrum, which shows major peaks at m/z values of 147.0, 189.0, 117.0, 133.0, and 101.0.[1]

Caption: Logical relationship of 3,4-DHBA to its biological roles.

References

- 1. This compound | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1518-61-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity Research Chemical [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]

- 5. 3,4-dihydroxy-Butanoic acid | 51267-44-8 [chemicalbook.com]

- 6. (S)-3,4-dihydroxybutyric acid | C4H8O4 | CID 10920498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Showing Compound (S)-3,4-Dihydroxybutyric acid (FDB021961) - FooDB [foodb.ca]

- 10. US5292939A - Process for the preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 11. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]

- 12. mdpi.com [mdpi.com]

Stereoisomers of 3,4-Dihydroxybutanoic Acid: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Separation, and Biological Significance of (S)- and (R)-3,4-Dihydroxybutanoic Acid

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dihydroxybutanoic acid (3,4-DHBA), a molecule of growing interest in metabolic research and as a chiral building block in drug development. This document details the synthesis, separation, and known biological roles of the (S)- and (R)-enantiomers, presenting key data in structured tables, outlining experimental methodologies, and visualizing relevant biochemical pathways.

Introduction

This compound is a four-carbon carboxylic acid containing two hydroxyl groups. The presence of a chiral center at the C3 position gives rise to two stereoisomers: (S)-3,4-dihydroxybutanoic acid and (R)-3,4-dihydroxybutanoic acid. These enantiomers can exhibit distinct biological activities and serve as versatile synthons for complex chiral molecules. (S)-3,4-DHBA is a known human metabolite, with its levels being particularly relevant in certain inborn errors of metabolism. The ability to synthesize, separate, and characterize each enantiomer is crucial for elucidating their specific physiological functions and for their application in stereoselective synthesis.

Physicochemical Properties

The distinct stereochemistry of the 3,4-DHBA enantiomers gives rise to differences in their interaction with plane-polarized light, a key property for their characterization. While comprehensive experimental data for both pure enantiomers is not extensively available in the literature, the following table summarizes known quantitative information.

| Property | (S)-3,4-Dihydroxybutanoic Acid | (R)-3,4-Dihydroxybutanoic Acid | Reference |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | N/A |

| Molecular Weight | 120.10 g/mol | 120.10 g/mol | N/A |

| Specific Rotation | [α]/D -25±5° (c=0.1 in 0.1 M HCl, as lithium salt hydrate) | Data not available | N/A |

Synthesis of Stereoisomers

The stereoselective synthesis of this compound enantiomers is most commonly achieved through the oxidative cleavage of readily available chiral carbohydrate precursors. The stereochemistry of the starting sugar dictates the stereochemistry of the resulting dihydroxybutanoic acid.

Synthesis of (S)-3,4-Dihydroxybutanoic Acid from D-Hexoses

(S)-3,4-dihydroxybutanoic acid can be synthesized from D-hexose sources, such as D-glucose, maltose (B56501), or starch, which contain a 1,4-linked glucose substituent[1]. The general approach involves the oxidative cleavage of the C3-C4 bond of the glucose unit.

-

Reaction Setup: Dissolve maltose monohydrate (0.10 g, 0.28 mmol) in 5 mL of 0.16 M sodium hydroxide (B78521) solution (0.8 mmol).

-

Oxidation: Add 40 µL of 30% hydrogen peroxide (0.37 mmol) to the solution.

-

Incubation: Heat the reaction mixture at 70°C for 24 hours. This process yields a mixture of (S)-3,4-dihydroxybutanoic acid and glycolic acid.

-

Work-up: The resulting (S)-3,4-dihydroxybutanoic acid can be separated from the reaction mixture using liquid chromatographic techniques.

-

Lactonization (Optional): Acidification of the reaction mixture followed by concentration to dryness will lead to the spontaneous cyclization of (S)-3,4-dihydroxybutanoic acid to its corresponding gamma-lactone, (S)-3-hydroxy-γ-butyrolactone.

Synthesis of (R)-3,4-Dihydroxybutanoic Acid from L-Pentoses

The synthesis of the (R)-enantiomer can be achieved from L-pentose sugars, such as L-arabinose, which are naturally available[2]. This process requires the pentose (B10789219) to be substituted at the 3-position with a suitable leaving group.

A detailed, publicly available, step-by-step protocol for the synthesis of (R)-3,4-dihydroxybutanoic acid from L-arabinose is not readily found in the searched literature. However, the general principle involves the oxidative cleavage of a 3-leaving group substituted L-pentose using a base and a peroxide.

Microbial Synthesis

Biosynthetic routes to this compound are also being explored, offering a potentially more sustainable production method from renewable feedstocks like glucose[3]. These methods often leverage engineered metabolic pathways in microorganisms such as E. coli.

Below is a conceptual workflow for the microbial production of 3,4-DHBA.

Caption: Conceptual workflow for the microbial synthesis of 3,4-DHBA.

Separation of Enantiomers

The separation of the (S)- and (R)-enantiomers of this compound is essential for their individual characterization and use. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives, is often a good starting point for the separation of chiral carboxylic acids.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

-

Detection: A UV detector is commonly used for the detection of the separated enantiomers, provided they have a suitable chromophore. If not, derivatization with a UV-active tag or the use of a mass spectrometer as a detector may be necessary.

-

Method Development: Optimization of the mobile phase composition, flow rate, and column temperature is crucial to achieve baseline separation of the enantiomers.

The logical workflow for developing a chiral HPLC separation method is depicted below.

References

- 1. US5292939A - Process for the preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]

(S)-3,4-Dihydroxybutanoic Acid: A Comprehensive Technical Review of Its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,4-Dihydroxybutanoic acid, also known as (S)-3,4-DHBA, is an endogenous human metabolite that has garnered scientific interest due to its association with the neurometabolic disorder Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D) and its role as a metabolite of the psychoactive substance gamma-hydroxybutyrate (GHB).[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activity of (S)-3,4-dihydroxybutanoic acid, with a focus on its metabolic pathways, physiological roles, and the analytical methods used for its study. While direct quantitative data on its biological activity remains limited in publicly available research, this document collates the existing knowledge to support further investigation and drug development efforts.

Core Biological Profile

(S)-3,4-Dihydroxybutanoic acid is a normal constituent of human urine and blood.[1] Its endogenous levels are typically low, but they can be significantly elevated in specific pathological conditions, most notably SSADH deficiency.[1][2] This rare autosomal recessive disorder results from a deficiency in the enzyme succinic semialdehyde dehydrogenase, a key component of the GABA (gamma-aminobutyric acid) degradation pathway. The enzymatic block leads to the accumulation of succinic semialdehyde, which is then reduced to GHB. (S)-3,4-dihydroxybutanoic acid is subsequently formed as a metabolite of GHB.[3]

Beyond its connection to SSADH-D, (S)-3,4-dihydroxybutanoic acid has been investigated for its potential role in satiety, the feeling of fullness, and has been observed to suppress food intake in some studies.[1][4] Furthermore, elevated serum levels have been noted in individuals with dementia, suggesting its potential as a biomarker for neurodegenerative diseases.[1]

Quantitative Data

Despite extensive literature searches, there is a notable absence of publicly available quantitative data on the direct biological activity of (S)-3,4-dihydroxybutanoic acid, such as IC50, EC50 values, or receptor binding affinities. The majority of pharmacological research has concentrated on its precursor, GHB. The following table summarizes the available quantitative information related to the physiological and pathological concentrations of (S)-3,4-dihydroxybutanoic acid.

| Parameter | Value | Species | Matrix | Condition | Reference |

| Normal Adult Excretion | 0.37 ± 0.15 mmol/24 hr | Human | Urine | Normal | [1] |

| Renal Clearance | Approx. equal to creatinine | Human | - | Normal | [1] |

Signaling and Metabolic Pathways

The primary known pathway involving (S)-3,4-dihydroxybutanoic acid is its formation from GHB. The metabolism of GABA is intrinsically linked to this pathway, especially under pathological conditions like SSADH deficiency.

GABA Degradation and (S)-3,4-Dihydroxybutanoic Acid Formation

The following diagram illustrates the metabolic pathway leading to the formation of (S)-3,4-dihydroxybutanoic acid in the context of SSADH deficiency.

Experimental Protocols

Chemical Synthesis of (S)-3,4-Dihydroxybutanoic Acid

(S)-3,4-Dihydroxybutanoic acid can be synthesized from D-glucose sources containing a 1,4-linked glucose substituent. The following is a general protocol derived from patent literature.[4]

Materials:

-

D-glucose source (e.g., maltose, lactose, starch)

-

Alkali metal hydroxide (B78521) (e.g., Sodium Hydroxide)

-

Hydrogen Peroxide (H₂O₂)

-

Acid for acidification (e.g., Hydrochloric Acid)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Dissolve the glucose source in an aqueous solution of the alkali metal hydroxide.

-

Add hydrogen peroxide to the reaction mixture.

-

Heat the mixture for a specified duration (e.g., several hours) to facilitate the oxidative conversion.

-

After the reaction, acidify the mixture to a low pH.

-

Extract the (S)-3,4-dihydroxybutanoic acid from the aqueous solution using an appropriate organic solvent.

-

The organic extract can then be concentrated and the product purified using standard chromatographic techniques.

The workflow for this synthesis is outlined below.

Future Directions and Conclusion

The current body of research strongly indicates that (S)-3,4-dihydroxybutanoic acid is a significant molecule in the context of GABA metabolism and certain neurological disorders. However, the lack of direct pharmacological data presents a clear gap in our understanding. Future research should prioritize the following:

-

Receptor Binding and Functional Assays: Systematically screen (S)-3,4-dihydroxybutanoic acid against a panel of relevant receptors, particularly GABA receptor subtypes, to determine any direct interactions and functional consequences (agonist, antagonist, or modulator activity).

-

In Vitro and In Vivo Models of SSADH Deficiency: Utilize cellular and animal models of SSADH deficiency to investigate the specific contribution of elevated (S)-3,4-dihydroxybutanoic acid levels to the pathophysiology of the disease, independent of GHB.

-

Neurophysiological Studies: Employ electrophysiological techniques, such as patch-clamp, to examine the effects of (S)-3,4-dihydroxybutanoic acid on neuronal excitability and synaptic transmission.

-

Satiety and Metabolic Studies: Further explore the mechanisms by which (S)-3,4-dihydroxybutanoic acid may regulate food intake and its potential as a therapeutic target for metabolic disorders.

References

- 1. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]

- 2. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3,4-dihydroxybutyric acid | C4H8O4 | CID 10920498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-3,4-Dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-3,4-dihydroxybutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereochemistry is crucial for the biological activity of the target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain the (R)-enantiomer, focusing on chemical synthesis from (R)-malic acid. Detailed experimental methodologies, quantitative data, and reaction pathways are presented to aid researchers in the successful synthesis of this important chiral intermediate.

Chemical Synthesis Approach: A Two-Step Route from (R)-Malic Acid

The most practical and stereochemically reliable method for synthesizing (R)-3,4-dihydroxybutanoic acid is a two-step chemical process starting from readily available and enantiopure (R)-malic acid. This strategy involves the reduction of the carboxylic acid functionalities to alcohols, followed by the selective oxidation of the primary alcohol to a carboxylic acid.

Step 1: Reduction of (R)-Malic Acid to (R)-1,2,4-Butanetriol

The initial step involves the reduction of both carboxylic acid groups of (R)-malic acid to yield (R)-1,2,4-butanetriol. This can be achieved through several methods, with the reduction of the corresponding dimethyl ester being a common approach.

Experimental Protocol: Reduction of Dimethyl (R)-Malate

This protocol is adapted from a patented procedure for the synthesis of (R)-1,2,4-butanetriol.

Materials:

-

Dimethyl (R)-malate

-

Diglyme

-

Sodium borohydride (B1222165) (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl) solution (35%)

Procedure:

-

In a suitable reaction vessel, add 200 ml of diglyme.

-

To the diglyme, add 15 g (0.40 mol) of sodium borohydride and 17.8 g (0.14 mol) of aluminum chloride.

-

Stir the mixture for three hours to prepare a solution containing the reducing agent mixture.

-

In a separate flask, dissolve 32 g (0.20 mol) of dimethyl (R)-malate in 100 ml of diglyme.

-

Add the dimethyl (R)-malate solution dropwise to the reducing agent mixture while maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, stir the reaction mixture at 70°C for five hours.

-

Cool the reaction mixture and add 120 ml of a 35% aqueous HCl solution to quench the reaction and precipitate inorganic salts.

-

Filter the resulting insoluble matters.

-

The filtrate containing (R)-1,2,4-butanetriol can be further purified by distillation.

Quantitative Data for Reduction of Dimethyl (R)-Malate

| Parameter | Value | Reference |

| Starting Material | Dimethyl (R)-malate | [1] |

| Reducing Agent | NaBH₄ / AlCl₃ | [1] |

| Solvent | Diglyme | [1] |

| Temperature | 10-20°C (addition), 70°C (reaction) | [1] |

| Yield of (R)-1,2,4-butanetriol | 74.0% | [1] |

| Enantiomeric Excess (ee) | 98.5% | [1] |

Step 2: Selective Oxidation of (R)-1,2,4-Butanetriol to (R)-3,4-Dihydroxybutanoic Acid

The second step is the critical selective oxidation of the primary hydroxyl group at the C4 position of (R)-1,2,4-butanetriol to a carboxylic acid, while leaving the secondary hydroxyl group at the C2 position untouched. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a well-established method for the selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols.

Experimental Protocol: TEMPO-Catalyzed Selective Oxidation

This is a general protocol for the selective oxidation of primary alcohols to carboxylic acids and may require optimization for (R)-1,2,4-butanetriol.

Materials:

-

(R)-1,2,4-Butanetriol

-

TEMPO

-

Sodium hypochlorite (B82951) (NaOCl) solution (bleach)

-

Sodium chlorite (B76162) (NaClO₂)

-

Phosphate (B84403) buffer (pH 6.7)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Dissolve (R)-1,2,4-butanetriol in a mixture of acetonitrile and phosphate buffer.

-

Add a catalytic amount of TEMPO to the solution.

-

In a separate flask, prepare a solution of sodium chlorite in water.

-

Cool the reaction mixture to below 5°C in an ice bath.

-

Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite to the reaction mixture, maintaining the temperature below 5°C. The reaction is exothermic.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench the excess oxidant by adding a solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Adjust the pH of the aqueous layer to approximately 8.5 with a sodium hydroxide solution.

-

Extract the aqueous layer with MTBE to remove any non-acidic byproducts.

-

Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3,4-dihydroxybutanoic acid.

Purification:

The crude product can be purified by silica (B1680970) gel column chromatography. Upon acidification, 3,4-dihydroxybutanoic acid can spontaneously cyclize to form its γ-lactone, which can be isolated by chromatography on silica gel.[2]

Quantitative Data for Selective Oxidation

Reaction Pathways and Mechanisms

Borane Reduction of a Dicarboxylic Acid Ester

The reduction of the dimethyl ester of (R)-malic acid with a mixed hydride reagent proceeds through the formation of an aldehyde intermediate which is further reduced to the primary alcohol. The ester carbonyls are more reactive towards nucleophilic attack by the hydride than the carboxylic acid that would be formed from saponification, making the ester the preferred starting material for this type of reduction.

Caption: Reduction of Dimethyl (R)-Malate.

TEMPO-Catalyzed Selective Oxidation

The TEMPO-catalyzed oxidation involves the in-situ generation of the active oxidant, the N-oxoammonium ion, which selectively oxidizes the primary alcohol. The secondary alcohol is less sterically accessible and therefore reacts at a much slower rate.

Caption: TEMPO-Catalyzed Oxidation.

Biocatalytic Approaches

While chemical synthesis from (R)-malic acid is a robust method, biocatalytic routes offer the potential for more environmentally friendly processes. Research in this area has primarily focused on the production of the (S)-enantiomer or racemic mixtures of this compound using engineered microorganisms such as Escherichia coli.[1] These processes often utilize glucose or other renewable feedstocks.

A typical biocatalytic pathway might involve the following steps:

-

Conversion of a central metabolite (e.g., from glycolysis) to a 4-carbon precursor.

-

A series of enzymatic reactions, including reduction and hydration steps, to introduce the hydroxyl groups with specific stereochemistry.

Currently, a well-defined and high-yielding biocatalytic pathway specifically for the production of (R)-3,4-dihydroxybutanoic acid is not prominently described in the literature. Further research and enzyme engineering would be required to develop such a process.

Conclusion

The synthesis of (R)-3,4-dihydroxybutanoic acid is most reliably achieved through a two-step chemical process starting from (R)-malic acid. This method, involving the reduction of the di-ester to (R)-1,2,4-butanetriol followed by a selective TEMPO-catalyzed oxidation of the primary alcohol, provides a stereochemically defined route to the desired product. While biocatalytic methods are emerging for the synthesis of this compound, they currently favor the production of the (S)-enantiomer or racemic mixtures. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this valuable chiral building block.

References

The Natural Occurrence of 3,4-Dihydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is a naturally occurring short-chain hydroxy fatty acid. It is an endogenous metabolite in humans and has been identified in various biological systems, including microorganisms and plants. This technical guide provides an in-depth overview of the natural occurrence of 3,4-DHBA, its biosynthetic pathways, and its physiological significance. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence and Quantitative Data

This compound is a normal human metabolite found in various biofluids. Its presence has also been documented in the plant kingdom and in microorganisms. The following tables summarize the quantitative data available on the concentration of 3,4-DHBA in different natural sources.

| Biological Matrix | Organism/Condition | Concentration/Excretion Rate | Reference(s) |

| Urine | Human (Normal Adult) | 0.37 ± 0.15 mmol/24 hr | [1] |

| Urine | Human (Children, 1-13 years) with 4-Hydroxybutyric Aciduria | 137.5 (50.0-225.0) µmol/mmol creatinine | [1] |

| Serum | Human (Volunteer) | < 0.13 - 2.59 mg/L | [2] |

| Blood | Human | Detected | [1] |

| Cerebrospinal Fluid | Human | Detected | [1] |

Table 1: Quantitative Data on this compound in Human Biological Samples

| Source | Organism | Notes | Reference(s) |

| Saffron | Crocus sativus | Detected | [3] |

| Various Foods | Chicken, Turkey, Duck, Pork, etc. | Detected, but not quantified. Believed to be formed from the degradation of di- and polysaccharides during cooking. | [1][4] |

| Culture Supernatant | Escherichia coli | Produced as a metabolite. | [1][2] |

Table 2: Occurrence of this compound in Other Natural Sources

Biosynthesis and Metabolic Pathways

The formation of this compound in biological systems is primarily linked to the metabolism of γ-aminobutyric acid (GABA) and γ-hydroxybutyrate (GHB). In certain microorganisms, dedicated biosynthetic pathways for its production have been engineered.

GABA Degradation and Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency

In humans, 3,4-DHBA is a metabolite in the degradation pathway of GABA, the primary inhibitory neurotransmitter in the central nervous system. Under normal physiological conditions, GABA is converted to succinate, which then enters the citric acid cycle. However, in the rare genetic disorder succinic semialdehyde dehydrogenase (SSADH) deficiency, this pathway is disrupted. The blockage of the SSADH enzyme leads to an accumulation of succinic semialdehyde, which is then alternatively reduced to γ-hydroxybutyrate (GHB). Elevated levels of GHB can then be further metabolized, including through β-oxidation, to form 3,4-DHBA.

Metabolism of GHB

This compound is also recognized as a metabolite of exogenously administered or endogenously elevated GHB. The β-oxidation of GHB is a proposed pathway for the formation of 3,4-DHBA. This metabolic link is of significant interest in clinical and forensic toxicology for identifying biomarkers of GHB intake.

Microbial Biosynthesis

Engineered strains of Escherichia coli have been developed to produce this compound from renewable feedstocks like glucose. These biosynthetic pathways typically involve the introduction of heterologous enzymes and the optimization of native metabolic routes to channel carbon flux towards the desired product.

Experimental Protocols

The accurate detection and quantification of this compound in biological matrices are crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation Workflow

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-DHBA in Urine

This protocol describes a general procedure for the analysis of 3,4-DHBA in urine, involving liquid-liquid extraction and silylation derivatization.

1. Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3,4-DHBA).

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction process twice more, pooling the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the 3,4-DHBA-TMS derivative.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 3,4-DHBA in Plasma

This protocol outlines a general procedure for the analysis of 3,4-DHBA in plasma using protein precipitation.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with a high aqueous composition (e.g., 5% B) and increasing the organic content to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transition specific for 3,4-DHBA (e.g., m/z 119 -> m/z 73, 101).

-

Conclusion

This compound is a multifaceted molecule with significant implications in human health, disease, and biotechnology. Its role as a metabolite in the GABA degradation pathway and its association with SSADH deficiency and GHB metabolism highlight its importance as a potential biomarker. The development of microbial biosynthesis routes further underscores its potential as a platform chemical. The analytical protocols provided in this guide offer a foundation for the reliable detection and quantification of 3,4-DHBA, enabling further research into its physiological roles and clinical utility. This comprehensive overview serves as a valuable resource for professionals in the fields of biomedical research and drug development.

References

- 1. Establishing a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of an engineered Escherichia coli by a combinatorial strategy to improve 3,4-dihydroxybutyric acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 3,4-Dihydroxybutanoic Acid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a metabolite of significant interest due to its association with the metabolism of gamma-hydroxybutyric acid (GHB), a neurotransmitter and a drug of abuse. Elevated levels of 3,4-DHBA are a key biomarker for the inherited metabolic disorder, succinic semialdehyde dehydrogenase (SSADH) deficiency. This technical guide provides a comprehensive overview of the 3,4-DHBA metabolic pathway, including its enzymatic steps, quantitative data, relevant experimental protocols, and regulatory mechanisms.

Core Metabolic Pathway

The formation of this compound is primarily understood as a minor pathway in the metabolism of gamma-hydroxybutyric acid (GHB). The major route for GHB catabolism involves its oxidation to succinic semialdehyde (SSA) by GHB dehydrogenase, which then enters the Krebs cycle after being converted to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH).[1][2]

However, a secondary pathway, proposed to be a β-oxidation spiral, is responsible for the conversion of GHB to 3,4-DHBA.[3][4] While the specific mammalian enzymes for each step of this pathway for GHB are not yet fully elucidated, the canonical steps of β-oxidation provide a framework for understanding this process.

The proposed β-oxidation pathway of GHB to 3,4-DHBA involves the following theoretical steps:

-

Activation of 4-hydroxybutyrate: GHB is first activated to its coenzyme A (CoA) ester, 4-hydroxybutyryl-CoA. This reaction is likely catalyzed by an acyl-CoA synthetase.

-

Dehydrogenation: 4-hydroxybutyryl-CoA is then oxidized to 3-oxo-4-hydroxybutyryl-CoA.

-

Hydration: The subsequent hydration of the double bond would yield 3,4-dihydroxybutyryl-CoA.

-

Thiolysis: While typical β-oxidation would involve thiolytic cleavage, the presence of the hydroxyl group at the 4th position alters the final steps, leading to the formation of this compound. Further oxidation can lead to the formation of glycolic acid.[5]

In the context of SSADH deficiency, the major pathway of GHB degradation is blocked, leading to an accumulation of GHB. This surplus of substrate likely drives the flux through the alternative β-oxidation pathway, resulting in the elevated levels of 3,4-DHBA observed in patients.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the this compound metabolic pathway.

Table 1: Concentrations of this compound in Human Biological Fluids

| Analyte | Matrix | Condition | Concentration | Reference |

| (S)-3,4-Dihydroxybutyric acid | Urine | Normal Adult | 0.37 ± 0.15 mmol/24 hr | [6] |

| 3,4-Dihydroxybutyric acid | Urine | SSADH Deficiency | 810-1366 mmol/mol creatinine | [8] |

| 3,4-Dihydroxybutyric acid | Serum | Normal | <0.13–2.59 mg/L | [9] |

| 3,4-Dihydroxybutyric acid | Cerebrospinal Fluid (CSF) | Detected | - | [10] |

Table 2: Concentrations of GHB in Human Biological Fluids

| Analyte | Matrix | Condition | Concentration | Reference |

| GHB | Blood | Therapeutic (Anesthesia) | 50–250 mg/L | [1] |

| GHB | Blood | After 25 mg/kg oral dose (peak) | ~50-70 mg/L | [2] |

| GHB | Blood | Impaired Driving Cases | 30–100 mg/L | [1] |

| GHB | Blood | Fatal Overdose | 100–1000 mg/L | [1] |

| GHB | Urine | Normal | <0.03 to 1.94 mg/L | [11] |

Table 3: Kinetic Parameters of Related Enzymes

| Enzyme | Source | Substrate | Km | Vmax | Reference |

| GHB Dehydrogenase | Ralstonia eutropha | GHB | 1.0 mmol/L | 3.37 mmol/min/mg | [12] |

| Succinic Semialdehyde Reductase | Bovine Brain | Succinic Semialdehyde | - | - | [1] |

| Succinic Semialdehyde Dehydrogenase | Cyanothece sp. | Succinic Semialdehyde | - | - | [13] |

Note: Kinetic data for the specific mammalian enzymes of the GHB β-oxidation pathway are not currently well-documented in the literature.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of organic acids, including 3,4-DHBA, in urine using gas chromatography-mass spectrometry (GC-MS).

a. Sample Preparation and Extraction

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection can be used. Store samples at -20°C or lower prior to analysis.

-

Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add an appropriate internal standard, such as a stable isotope-labeled 3,4-DHBA or a structural analog like 2,2-dimethylsuccinic acid.[8]

-

Acidification: Acidify the urine sample to a pH of less than 2 by adding 5M HCl.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process to ensure complete recovery.

-

Drying: Dry the pooled organic extracts under a stream of nitrogen gas.

b. Derivatization

To increase volatility for GC analysis, the dried extract must be derivatized. A common method is silylation.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent like pyridine.

-

Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the reconstituted extract.[14][15]

-

Incubation: Heat the mixture at a specific temperature (e.g., 70-75°C) for a defined period (e.g., 25-30 minutes) to allow for complete derivatization.[14]

c. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., HP-5ms). The oven temperature program should be optimized to separate the analytes of interest. An example program could be: hold at 70°C for 1 minute, ramp to 100°C at 4°C/min, then ramp to 295°C at 30°C/min, and hold for 1 minute.[14]

-

Mass Spectrometry: Operate the mass spectrometer in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 3,4-DHBA.

Enzymatic Assay for GHB Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of NADH formation.

a. Reagents

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8-9.0)

-

Substrate Solution (GHB)

-

Cofactor Solution (NAD+)

-

Enzyme Sample (e.g., tissue homogenate)

b. Procedure

-

Prepare a reaction mixture in a cuvette containing the assay buffer, GHB solution, and NAD+ solution.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Regulation of the this compound Pathway

The regulation of 3,4-DHBA formation is intrinsically linked to the regulation of GHB metabolism and the principles of fatty acid β-oxidation.

Signaling Pathways

-

Hormonal Regulation: The β-oxidation of fatty acids is under tight hormonal control. Glucagon and epinephrine (B1671497) promote fatty acid breakdown, while insulin (B600854) has an inhibitory effect.[16] It is plausible that similar hormonal signaling could influence the β-oxidation of GHB, especially under conditions of fasting or metabolic stress. Female sex hormones have also been shown to influence GHB toxicokinetics, suggesting a role in regulating its metabolic pathways.[17]

-

Cellular Energy Status: The energy state of the cell, reflected by the ratios of AMP/ATP and NADH/NAD+, is a critical regulator of β-oxidation. High AMP levels activate AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation. Conversely, high NADH/NAD+ and acetyl-CoA/CoA ratios inhibit β-oxidation.[10]

Allosteric and Transcriptional Regulation

-

Allosteric Regulation: Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[10] While the specific transporters for GHB into the mitochondria for β-oxidation are not fully defined, similar allosteric mechanisms may be at play. The enzymes of the β-oxidation spiral are also subject to product inhibition.[10]

-

Transcriptional Regulation: The expression of genes encoding β-oxidation enzymes is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs).[10] These nuclear receptors are activated by fatty acids and their derivatives and upregulate the transcription of genes involved in fatty acid catabolism.

Conclusion

The metabolic pathway leading to this compound, while a minor route for GHB catabolism, is of significant clinical and forensic importance. Its role as a key biomarker in SSADH deficiency underscores the need for a thorough understanding of its biochemistry. While the broader strokes of this proposed β-oxidation pathway are outlined, further research is required to identify the specific mammalian enzymes involved in each step. A deeper understanding of the regulation of this pathway could open new avenues for therapeutic interventions in SSADH deficiency and for the development of more robust diagnostic tools for GHB exposure.

References

- 1. Role of 4-Hydroxybutyrate-CoA Synthetase in the CO2 Fixation Cycle in Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Carbon Fixation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. The Function and Mechanism of OXCT1 in Tumor Progression as a Critical Ketone Body Metabolic Enzyme [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. [PDF] SIMPLE AND FAST DETERMINATION FOR GAMMA-HYDROXYBUTYRATE (GHB) IN URINE SAMPLE BY LLE AND GC-MS | Semantic Scholar [semanticscholar.org]

- 16. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Influence of Female Sex Hormones on GHB Toxicokinetics and Regulation " by Hao Wei [scholarlycommons.pacific.edu]

The Role of 3,4-Dihydroxybutanoic Acid in Succinic Semialdehyde Dehydrogenase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare autosomal recessive disorder of GABA metabolism characterized by the accumulation of gamma-aminobutyric acid (GABA) and gamma-hydroxybutyric acid (GHB). Among the spectrum of metabolites that are altered in this condition, 3,4-dihydroxybutanoic acid (3,4-DHBA) has emerged as a consistent and valuable biomarker. This technical guide provides an in-depth exploration of the role of 3,4-DHBA in SSADH deficiency, consolidating current knowledge on its biochemical origins, pathophysiological implications, and utility in diagnosis and monitoring. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for its measurement, and visualizations of the key pathways and workflows to support ongoing research and therapeutic development in the field.

Introduction

Succinic semialdehyde dehydrogenase (SSADH) deficiency, also known as 4-hydroxybutyric aciduria, is a rare inborn error of GABA metabolism.[1] The enzymatic defect in SSADH leads to the accumulation of succinic semialdehyde, which is subsequently reduced to gamma-hydroxybutyric acid (GHB).[2][3] This accumulation of GHB and GABA is believed to be the primary driver of the neurological symptoms observed in patients, which include intellectual disability, developmental delay, hypotonia, seizures, and ataxia.[4][5]

In the quest for reliable biomarkers to diagnose and monitor SSADH deficiency, this compound (3,4-DHBA) has been identified as a consistently elevated metabolite in the urine of affected individuals.[6][7] While the pathophysiology of SSADH deficiency is largely attributed to the neurotoxic effects of GABA and GHB, the role of other downstream metabolites like 3,4-DHBA is an area of active investigation. This guide aims to provide a detailed technical overview of the current understanding of 3,4-DHBA in the context of SSADH deficiency.

Biochemical Pathway of this compound Formation

In individuals with SSADH deficiency, the canonical pathway for GABA degradation is blocked. This leads to the shunting of succinic semialdehyde towards the production of GHB. While the majority of the pathophysiology is attributed to the accumulation of GABA and GHB, GHB itself can be further metabolized. Evidence suggests that GHB can undergo both alpha- and beta-oxidation, leading to the formation of 2,4-dihydroxybutanoic acid (2,4-DHBA) and this compound (3,4-DHBA), respectively.[6][8] The precise enzymatic machinery responsible for the conversion of GHB to 3,4-DHBA in humans has not been fully elucidated but is a critical area for future research.

Pathophysiological Role of this compound

The primary drivers of pathology in SSADH deficiency are considered to be the accumulation of GABA and GHB, which are neuroactive compounds that can disrupt normal brain function.[9] The direct pathological contribution of 3,4-DHBA is less clear and is thought to be of a lesser magnitude compared to GABA and GHB.

However, the metabolic processes that lead to the formation of 3,4-DHBA may contribute to the overall cellular stress observed in SSADH deficiency. The metabolism of excess GHB could potentially contribute to oxidative stress, a finding that has been reported in both animal models and patients with SSADH deficiency.[9][10][11] Further research is needed to elucidate the specific signaling pathways that may be affected by elevated levels of 3,4-DHBA and to determine if it plays a direct role in the neurotoxicity observed in this disorder.

Quantitative Data of this compound

The quantification of 3,4-DHBA in biological fluids, particularly urine, is a key diagnostic indicator for SSADH deficiency. The levels of this metabolite are significantly elevated in affected individuals compared to the general population.

| Analyte | Matrix | Patient Population | Concentration Range | Control Range | Reference |

| This compound | Urine | SSADH Deficiency | 810 - 1366 mmol/mol creatinine | 67.4 ± 56.2 mmol/mol creatinine | [6][7] |

| This compound | Urine | Healthy Adults | 0.37 ± 0.15 mmol/24 hr | N/A | [4][12] |

| This compound | Serum | Healthy Volunteers | <0.13 - 2.59 mg/L | N/A | [2][12] |

| This compound | Urine | Healthy Volunteers | 1.88 - 122 mg/L | N/A | [2][12] |

| Gamma-Hydroxybutyric Acid (GHB) | Urine | SSADH Deficiency | 880 - 3628 mmol/mol creatinine | 3.3 ± 3.3 mmol/mol creatinine | [6][7] |

Experimental Protocols

The accurate quantification of 3,4-DHBA in biological samples is crucial for the diagnosis and management of SSADH deficiency. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Quantification of 3,4-DHBA in Urine by GC-MS

This protocol provides a generalized procedure for the analysis of 3,4-DHBA in urine using GC-MS, based on common practices in metabolomics.

5.1.1. Sample Preparation

-

Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can be performed.

-

Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard, such as a deuterated analog of 3,4-DHBA or another non-endogenous organic acid (e.g., 2,2-dimethylsuccinic acid).[7]

-

Urease Treatment (Optional): To reduce interference from urea, which can be abundant in urine, samples can be treated with urease.[7]

-

Extraction: Perform a liquid-liquid extraction. Acidify the urine sample with HCl and extract the organic acids with a solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.

5.1.2. Derivatization

To increase the volatility and thermal stability of 3,4-DHBA for GC-MS analysis, a derivatization step is necessary. Silylation is a common method.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.

5.1.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for the separation of organic acids (e.g., a DB-5ms column). Program the oven temperature with a gradient to achieve optimal separation of the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in either scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 3,4-DHBA and the internal standard.

Quantification of 3,4-DHBA in Biological Fluids by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation compared to GC-MS.

5.2.1. Sample Preparation

-

Sample Collection: Collect urine, plasma, or cerebrospinal fluid (CSF) using standard procedures.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 3,4-DHBA) to an aliquot of the sample.

-

Protein Precipitation (for plasma/CSF): For plasma or CSF samples, precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge the sample and collect the supernatant.

-

Dilution: Dilute the sample (or the supernatant from protein precipitation) with the initial mobile phase.

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatography: Use a reverse-phase C18 column for separation. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the tandem mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3,4-DHBA and its internal standard for highly selective and sensitive quantification.

Conclusion and Future Directions

This compound is a reliable and quantifiable biomarker for SSADH deficiency. Its significant elevation in the urine of patients provides a valuable tool for diagnosis and for monitoring the biochemical response to therapeutic interventions. While the primary pathophysiology of SSADH deficiency is attributed to the accumulation of GABA and GHB, further research is warranted to fully understand the potential contribution of 3,4-DHBA to the clinical phenotype, particularly in the context of oxidative stress.

Future research should focus on:

-

Elucidating the enzymatic pathway for 3,4-DHBA formation from GHB in humans.

-

Investigating the direct pathophysiological effects of 3,4-DHBA on neuronal function and signaling pathways.

-

Developing and validating high-throughput analytical methods for the quantification of 3,4-DHBA to facilitate larger clinical studies and newborn screening efforts.

-

Exploring the therapeutic potential of targeting the metabolic pathways that lead to the formation of 3,4-DHBA as a secondary approach to managing SSADH deficiency.

By continuing to investigate the role of 3,4-DHBA, the scientific and medical communities can gain a more comprehensive understanding of the complex metabolic disturbances in SSADH deficiency, paving the way for the development of more effective treatments for this devastating disorder.

References

- 1. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]

- 2. d-nb.info [d-nb.info]

- 3. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]

- 5. About the Disorder | SSADH Association [ssadh.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and sensitive detection of urinary 4-hydroxybutyric acid and its related compounds by gas chromatography-mass spectrometry in a patient with succinic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary organic acids in succinic semialdehyde dehydrogenase deficiency: evidence of alpha-oxidation of 4-hydroxybutyric acid, interaction of succinic semialdehyde with pyruvate dehydrogenase and possible secondary inhibition of mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Murine succinate semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence of redox imbalance in a patient with succinic semialdehyde dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3,4-Dihydroxybutanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Key Human Metabolite Implicated in Neurological and Systemic Disease

Abstract

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is a human metabolite of growing interest due to its significant elevation in the rare neurometabolic disorder, Succinic Semialdehyde Dehydrogenase (SSADH) deficiency. Beyond this primary association, emerging research has implicated 3,4-DHBA as a potential biomarker in dementia and neonatal sepsis, highlighting its broader relevance in human health and disease. This technical guide provides a comprehensive overview of 3,4-DHBA, detailing its biochemical origins, metabolic pathways, and physiological roles. A key focus is placed on the quantitative analysis of this metabolite, with detailed methodologies for its detection and quantification in biological matrices. Furthermore, this guide presents signaling pathways and experimental workflows in a visually accessible format to aid researchers and drug development professionals in understanding and targeting the metabolic perturbations associated with 3,4-DHBA.

Introduction

This compound is a four-carbon organic acid that is normally present in human biological fluids at low concentrations.[1][2] Its chemical structure features hydroxyl groups at the third and fourth carbon positions, contributing to its polarity and metabolic reactivity.[3] While considered a normal constituent of human metabolism, its accumulation under specific pathological conditions has brought it to the forefront of metabolic research.

The most well-established clinical significance of 3,4-DHBA is its dramatic increase in individuals with SSADH deficiency, an autosomal recessive inborn error of GABA (gamma-aminobutyric acid) metabolism.[2][4] This disorder leads to a range of neurological symptoms, including developmental delay, intellectual disability, and seizures.[2] The measurement of 3,4-DHBA, alongside other metabolites, is a key diagnostic marker for this condition.[4]

Recent metabolomic studies have expanded the clinical relevance of 3,4-DHBA, identifying it as a potential biomarker for the early detection of dementia and as a discriminatory metabolite in neonatal sepsis.[1][5] These findings suggest that altered 3,4-DHBA levels may reflect systemic metabolic dysregulation in a broader range of diseases. This guide aims to consolidate the current knowledge on 3,4-DHBA to support ongoing research and therapeutic development.

Biosynthesis and Metabolic Pathways

The primary routes for the biosynthesis of 3,4-DHBA in humans are linked to the metabolism of the inhibitory neurotransmitter GABA and its metabolite, gamma-hydroxybutyrate (GHB).[6][7]

GABA Metabolism and SSADH Deficiency

Under normal physiological conditions, GABA is catabolized to succinic semialdehyde by GABA transaminase. Succinic semialdehyde is then oxidized to succinic acid by the enzyme succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[8] In SSADH deficiency, the blockage of this pathway leads to the accumulation of succinic semialdehyde. This excess succinic semialdehyde is subsequently reduced to GHB.[8] The elevated levels of GHB are then thought to be further metabolized, in part through a β-oxidation pathway, to produce 3,4-DHBA.[7]

Other Potential Sources

While SSADH deficiency is the most pronounced cause of elevated 3,4-DHBA, other sources may contribute to its basal levels. These include the degradation of dietary carbohydrates and the metabolic activity of gut microbiota, such as Escherichia coli.[2]

Quantitative Data

The concentration of 3,4-DHBA in biological fluids is a critical parameter for both diagnostic purposes and research. The following tables summarize the reported quantitative data in healthy individuals and in various pathological states.

Table 1: Concentration of this compound in Healthy Individuals

| Biological Matrix | Concentration Range | Reference(s) |

| Urine | 1.88 – 122 mg/L | [9][10] |

| 0.37 ± 0.15 mmol/24 hr | [2][11] | |

| 67.4 ± 56.2 mmol/mol creatinine | [4] | |

| Serum | <0.13 – 2.59 mg/L | [9][10] |

Table 2: Concentration of this compound in Pathological Conditions

| Condition | Biological Matrix | Concentration Range | Reference(s) |

| SSADH Deficiency | Urine | 810 – 1366 mmol/mol creatinine | [4] |

| Markedly elevated | [12][13] | ||

| Plasma | Elevated | [14] | |

| Cerebrospinal Fluid (CSF) | Elevated | [6][15] | |

| Dementia | Serum | Upregulated (5-55% increase) | [1] |

| Neonatal Sepsis | Urine | Upregulated | [5] |

Experimental Protocols

The accurate quantification of 3,4-DHBA is essential for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) is the most commonly cited method, though liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques are also employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline

This protocol provides a general workflow for the analysis of 3,4-DHBA in biological fluids.

4.1.1. Sample Preparation

-

Internal Standard Addition: An internal standard, such as a deuterated analog of 3,4-DHBA, is added to the sample to correct for variations in extraction and derivatization efficiency.[11]

-

Extraction: Liquid-liquid extraction is commonly used to isolate organic acids from the aqueous biological matrix.[9][16]

-

Drying: The organic extract is dried, often under a stream of nitrogen.

4.1.2. Derivatization

Due to the low volatility of 3,4-DHBA, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[9][16]

4.1.3. GC-MS Analysis

-

Injection: The derivatized sample is injected into the gas chromatograph.[17]

-

Separation: A capillary column, such as a DB-5 or equivalent, is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.[17]

-

Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of the derivatized 3,4-DHBA and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Considerations

LC-MS/MS offers an alternative approach that may not require derivatization, thereby simplifying sample preparation.[18]

-

Chromatography: Reversed-phase or HILIC chromatography can be used to separate 3,4-DHBA from other sample components.[2]

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used to generate ions of 3,4-DHBA.

-

Detection: A triple quadrupole mass spectrometer is used for sensitive and selective detection using multiple reaction monitoring (MRM).

Physiological and Pathological Roles

Role in Satiety

Some studies have suggested that 3,4-DHBA may play a role in the regulation of food intake and satiety.[2][11] Its structural similarity to other endogenous signaling molecules involved in energy homeostasis warrants further investigation into its potential neuroregulatory functions.

Neurological Implications in SSADH Deficiency

In SSADH deficiency, the accumulation of GHB and subsequently 3,4-DHBA is thought to contribute to the neurological phenotype.[8] The exact mechanisms by which these metabolites exert their neurotoxic effects are still under investigation but may involve alterations in neurotransmitter systems and cellular energy metabolism.

Biomarker Potential

-

Dementia: Elevated serum levels of 3,4-DHBA have been observed in individuals with dementia and may be detectable up to five years before a clinical diagnosis.[1] This suggests that 3,4-DHBA could be a valuable component of a biomarker panel for early risk assessment.

-

Neonatal Sepsis: Increased urinary levels of 3,4-DHBA have been identified in neonates with sepsis, indicating its potential as a non-invasive diagnostic marker for this life-threatening condition.[5]

Future Directions and Conclusion

This compound is a multifaceted human metabolite with established significance in the diagnosis of SSADH deficiency and emerging roles as a biomarker in other complex diseases. Future research should focus on elucidating the precise molecular mechanisms through which 3,4-DHBA contributes to the pathophysiology of these conditions. For drug development professionals, understanding the metabolic pathways leading to 3,4-DHBA accumulation may reveal novel therapeutic targets for SSADH deficiency and other related disorders. The continued development and refinement of analytical methodologies for the accurate and high-throughput quantification of 3,4-DHBA will be crucial for advancing both basic research and clinical applications. This technical guide provides a solid foundation for these future endeavors, consolidating the current state of knowledge and highlighting key areas for further exploration.

References

- 1. Serum Metabolomic Biomarkers of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]

- 3. This compound | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. Phase I metabolites (organic acids) of gamma-hydroxybutyric acid-validated quantification using GC-MS and description of endogenous concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]

- 13. Evidence of redox imbalance in a patient with succinic semialdehyde dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Pathophysiological Complexity and Multifactorial Trait Associations in a Rare Monogenic Disorder of GABA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]